N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and fluoro functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of methoxy and fluoro groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenethylamine moiety but lacks the sulfonyl and fluoro groups.
N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains similar functional groups but differs in the overall structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its combination of methoxy, fluoro, and sulfonyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25FN2O6S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C24H25FN2O6S/c1-31-20-10-8-16(14-22(20)33-3)12-13-26-24(28)18-6-4-5-7-19(18)27-34(29,30)23-15-17(25)9-11-21(23)32-2/h4-11,14-15,27H,12-13H2,1-3H3,(H,26,28) |
InChI Key |
PKKFGXXGQKIFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)F)OC)OC |
Origin of Product |
United States |
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